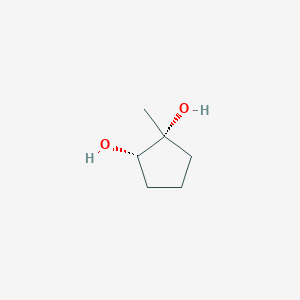(1R,2S)-1-methylcyclopentane-1,2-diol
CAS No.:
Cat. No.: VC13872767
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12O2 |
|---|---|
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | (1R,2S)-1-methylcyclopentane-1,2-diol |
| Standard InChI | InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6+/m0/s1 |
| Standard InChI Key | CVZBNRSGTBIHPO-NTSWFWBYSA-N |
| Isomeric SMILES | C[C@]1(CCC[C@@H]1O)O |
| SMILES | CC1(CCCC1O)O |
| Canonical SMILES | CC1(CCCC1O)O |
Introduction
Structural and Stereochemical Characteristics
The molecular formula of (1R,2S)-1-methylcyclopentane-1,2-diol is , with a cyclopentane backbone substituted by a methyl group at C1 and hydroxyl groups at C1 and C2. The (1R,2S) configuration establishes a cis relationship between the hydroxyl groups, while the methyl group introduces steric effects that influence conformational dynamics.
Key structural features include:
-
Chirality: The stereogenic centers at C1 and C2 generate four possible stereoisomers. The (1R,2S) configuration is distinct from (1S,2R), (1R,2R), and (1S,2S) forms, with implications for biological activity .
-
Hydrogen Bonding: Vicinal hydroxyl groups facilitate intramolecular hydrogen bonding, stabilizing specific conformers. This interaction impacts solubility and reactivity.
-
Steric Effects: The methyl group at C1 creates torsional strain, potentially affecting ring puckering and intermolecular interactions .
Synthesis and Stereoselective Production
Despite limited direct reports on (1R,2S)-1-methylcyclopentane-1,2-diol, biocatalytic strategies for analogous 1,2-diols provide a framework for its potential synthesis. The ACS study on 1-phenylpropane-1,2-diol (PPD) demonstrates a modular two-step approach combining carboligases and alcohol dehydrogenases to achieve high stereoselectivity . Adapting these methods could involve:
Biocatalytic Carboligation
Using engineered carboligases (e.g., BAL or BFDL461A) to condense aldehydes into hydroxy ketone intermediates. For example:
This step requires precise control over regioselectivity to position the methyl group correctly.
Stereoselective Reduction
Alcohol dehydrogenases (ADHs) such as LbADH or RADH reduce ketone intermediates to diols with >95% enantiomeric excess (ee) . For the target compound:
Critical parameters include:
-
Solvent System: Microaqueous conditions (e.g., 1,5-pentanediol) enhance substrate solubility and enzyme stability .
-
Cofactor Regeneration: NADPH recycling via smart cosubstrates (e.g., 1,5-pentanediol) improves sustainability .
Table 1: Hypothetical Synthesis Conditions for (1R,2S)-1-Methylcyclopentane-1,2-Diol
| Parameter | Value | Source Adaptation |
|---|---|---|
| Carboligase | BFDL461A (mutant) | |
| ADH | LbADH | |
| Solvent | 1,5-Pentanediol | |
| Product Concentration | ~60 g L (projected) | |
| Stereoselectivity | >95% ee |
Physicochemical Properties
While direct data on (1R,2S)-1-methylcyclopentane-1,2-diol is sparse, inferences from similar diols suggest:
-
Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl groups, with reduced solubility in water compared to non-methylated analogs.
-
Thermal Stability: Decomposition above 200°C, consistent with cyclopentane diol derivatives .
-
Acidity: values of ~12–14 for hydroxyl groups, typical for secondary alcohols.
Challenges and Research Gaps
-
Synthetic Scalability: Current biocatalytic methods for analogous diols achieve ~60 g L yields , but methyl-substituted variants may require optimized enzyme mutants.
-
Characterization Data: NMR and X-ray crystallography data for the target compound are unavailable, hindering conformational analysis.
-
Biological Screening: No studies directly assess the antimicrobial or therapeutic potential of (1R,2S)-1-methylcyclopentane-1,2-diol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume